Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate
Description
Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate is a cyclopropane-containing aromatic ester with a biphenyl backbone substituted with a bromine atom. Its structure combines a rigid cyclopropane ring, a carboxylate ester group, and a brominated biphenyl system, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H15BrO2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
methyl 1-[4-(4-bromophenyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3 |
InChI Key |
NFFYDFKHDZIKSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate
Suzuki-Miyaura Cross-Coupling Reaction
The predominant synthetic route to this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling between a brominated aryl compound and a boronic acid or ester derivative. This method is favored for its mild conditions, high selectivity, and good yields.
General Procedure
- Starting Materials :
- 1-(4-bromophenyl)cyclopropane-1-carboxylate methyl ester or its acid form
- 4-bromophenylboronic acid or substituted boronic acids
- Catalyst : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride [(dppf)PdCl2]
- Base : Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
- Solvent : Polar aprotic solvents like toluene, 1,4-dioxane, or acetonitrile-water mixtures
- Conditions : Heating at 80–90 °C under inert atmosphere (nitrogen or argon) for 12–16 hours
Example Synthesis (Adapted from)
| Reagent/Condition | Amount/Details |
|---|---|
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid methyl ester | 1.91 mmol |
| 4-bromophenylboronic acid | 2.3 mmol |
| Potassium carbonate | 3.82 mmol |
| (dppf)PdCl2 | 0.19 mmol |
| Toluene | 10 mL |
| Temperature | 90 °C |
| Reaction time | 12 h |
| Atmosphere | Nitrogen |
- The reaction mixture is stirred under nitrogen at 90 °C for 12 hours.
- After completion, the mixture is filtered to remove solids.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate (50:1 v/v).
- The product is isolated as a white solid with a yield of approximately 93.6%.
Alternative Synthetic Routes and Variations
Use of Boronic Acid MIDA Esters
In some protocols, boronic acid MIDA (N-methyliminodiacetic acid) esters are used as stable boron sources for the Suzuki coupling, which can improve handling and reaction control. For example, 4-bromophenylboronic acid MIDA ester was employed in modular syntheses of biphenyl derivatives with cyclopropane carboxylate groups.
Direct Synthesis from 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid
A one-step Suzuki-Miyaura cross-coupling reaction can be performed starting from 1-(4-bromophenyl)cyclopropane-1-carboxylic acid and various substituted boronic acids, catalyzed by Pd(PPh3)4 in an alkaline aqueous-organic solvent mixture (1,4-dioxane/H2O) at 80 °C for 16 hours. The crude product is purified by extraction and column chromatography.
Reaction Optimization and Analytical Data
Reaction Monitoring and Purification
- Reaction progress is typically monitored by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC).
- Purification is achieved by silica gel column chromatography with solvents such as petroleum ether and ethyl acetate.
- Recrystallization from dichloromethane/methanol mixtures is also reported for further purification.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the structure, with characteristic signals for cyclopropane protons and aromatic biphenyl carbons.
- Infrared Spectroscopy (IR) : Key absorptions include C=O stretching near 1700 cm^-1 and aromatic C-H stretches.
- Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight and composition.
- Melting Point : Uncorrected melting points provide additional purity confirmation.
Summary Table of Preparation Methods
Research Findings and Perspectives
- The Suzuki-Miyaura cross-coupling remains the gold standard for synthesizing biphenyl cyclopropane carboxylate derivatives due to its robustness and versatility.
- Using boronic acid MIDA esters can improve reagent stability and reaction control, facilitating modular synthesis of functionalized derivatives.
- Reaction conditions such as base choice, solvent system, and catalyst loading significantly impact yield and purity.
- The presence of the bromo substituent on the biphenyl ring allows for further functionalization via electrophilic aromatic substitution or additional cross-coupling reactions, expanding the compound’s utility in synthetic chemistry and drug development.
- Analytical data from NMR, IR, and MS confirm the successful synthesis and high purity of the target compound.
- The synthetic methodologies outlined are scalable and suitable for producing research quantities for further biological or material science studies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Dehalogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate with structurally related compounds, focusing on molecular features, physicochemical properties, and hazards.
Table 1: Structural and Functional Comparison
Key Findings
Structural Rigidity vs.
Functional Group Effects: The ester group in the target compound and analogs () enhances volatility and metabolic stability compared to the carboxylic acid derivative () . The amino group in introduces hydrogen-bonding capability, altering reactivity and toxicity compared to non-amino derivatives .
Hazard Profiles :
- Methyl 1-(4-bromophenyl)cyclopropanecarboxylate () is explicitly labeled harmful, suggesting similar risks for the target compound due to shared ester and bromophenyl moieties .
- Cyclohexane-based derivatives () lack explicit hazard data, possibly indicating milder toxicity than cyclopropane analogs .
Physical Properties :
- The carboxylic acid derivative () has a higher density (1.671 g/cm³) than ester analogs, likely due to stronger intermolecular forces .
Research Implications and Gaps
- Synthetic Applications : The biphenyl system in the target compound could improve photophysical properties for optoelectronic materials, though this requires experimental validation.
- Pharmacological Potential: Cyclopropane esters are common in protease inhibitors; the biphenyl-bromine system may enhance target selectivity .
- Safety Data Gaps : Direct toxicological studies on the target compound are absent; extrapolation from analogs () suggests precautionary handling.
Biological Activity
Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate, with the CAS number 1423700-73-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development. This article reviews the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 331.20 g/mol
- CAS Number : 1423700-73-5
The compound features a cyclopropane ring linked to a bromo-substituted biphenyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds with similar structural features often interact with various biological pathways, including:
- Sigma Receptor Binding : Compounds with cyclopropane structures have shown affinity for sigma receptors, which are implicated in several neurological disorders and cancer .
- Inhibition of Enzymatic Activity : Some derivatives have been evaluated for their ability to inhibit enzymes involved in cancer progression, such as CD73, which plays a role in tumor immune evasion .
Case Studies and Research Findings
- In Vitro Studies :
- Binding Affinity Assessments :
- Antimicrobial and Anti-inflammatory Activities :
Data Table: Biological Activity Overview
| Compound Name | Biological Target | Assay Type | IC50 (nM) | Notes |
|---|---|---|---|---|
| This compound | CD73 | Inhibition | TBD | Potential anticancer activity |
| Related Cyclopropane Derivative | α4β2-nAChR | Binding Affinity | 15.9 | High selectivity over β4 subunits |
| Analog Compound | Sigma Receptors | Binding Assay | TBD | Implications in neuropharmacology |
Q & A
Basic: What are the common synthetic routes for Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate?
Methodological Answer:
The compound is typically synthesized via cyclopropanation of a pre-functionalized biphenyl precursor. A key step involves the use of a Simmons–Smith reagent (e.g., Zn/Cu couple with diiodomethane) to form the cyclopropane ring. The brominated biphenyl moiety can be introduced through Suzuki-Miyaura coupling between a 4-bromophenylboronic acid and a methyl-substituted cyclopropane-carboxylate derivative. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical to avoid side reactions such as ring-opening or undesired cross-coupling byproducts .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are used to confirm the cyclopropane ring (characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and biphenyl coupling (aromatic protons in the δ 6.5–7.5 ppm range). The ester carbonyl (C=O) typically resonates at δ 165–175 ppm in C NMR .
- HPLC-MS: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks and purity (>95%). Electrospray ionization (ESI) in positive mode is preferred for ester derivatives .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
The compound is sensitive to light, moisture, and strong acids/bases due to the strained cyclopropane ring and ester group. Storage recommendations include:
- Temperature: –20°C in amber vials under inert gas (Ar/N).
- Solvent Compatibility: Dissolve in dry DCM or THF for long-term stability. Avoid protic solvents (e.g., MeOH, HO) to prevent ester hydrolysis .
Advanced: How can reaction conditions be optimized to minimize cyclopropane ring-opening during synthesis?
Methodological Answer:
- Low-Temperature Reactions: Perform cyclopropanation below –10°C to reduce ring strain-induced reactivity.
- Lewis Acid Catalysts: Use BF·OEt to stabilize transition states and suppress β-elimination.
- Solvent Choice: Non-polar solvents (e.g., toluene) minimize nucleophilic attack on the cyclopropane ring. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 8:2) .
Advanced: What analytical techniques resolve structural ambiguities in cyclopropane derivatives?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation, 113 K) provides precise bond angles (e.g., cyclopropane C–C–C ≈ 60°) and confirms biphenyl dihedral angles .
- DFT Calculations: Compare experimental H NMR shifts with computed values (B3LYP/6-31G* level) to validate stereoelectronic effects .
Advanced: What strategies mitigate byproduct formation during biphenyl coupling?
Methodological Answer:
- Catalytic System: Use Pd(PPh) with CsCO to enhance coupling efficiency and reduce homocoupling byproducts.
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the target compound .
Advanced: How is computational modeling applied to study the compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate cyclopropane ring strain energy (≈27 kcal/mol) to predict stability under thermal stress.
- Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Parameters include grid boxes centered on catalytic residues and Lamarckian genetic algorithms .
Advanced: How are biophysical methods used to investigate biological interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
